molecular formula C12H19BN2O4 B6338276 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester CAS No. 1855861-18-5

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester

Cat. No.: B6338276
CAS No.: 1855861-18-5
M. Wt: 266.10 g/mol
InChI Key: WWPCWCMINWEOOM-UHFFFAOYSA-N
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Description

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Scientific Research Applications

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Safety and Hazards

The safety information available indicates that 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is classified as a combustible solid . The flash point is not applicable . No further specific safety or hazard information is available from the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester typically involves the reaction of 3,6-Dimethoxylpyridazine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: Resulting from oxidation reactions.

    Substituted Boronic Esters: From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethoxylpyridazine-4-boronic acid MIDA ester: Another boronic ester derivative with similar applications but different stability and reactivity profiles.

    Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura coupling but with different electronic properties.

Uniqueness

3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is unique due to its specific electronic and steric properties, which make it particularly effective in certain coupling reactions. Its stability and reactivity profile also distinguish it from other boronic esters.

Properties

IUPAC Name

3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)14-15-10(8)17-6/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPCWCMINWEOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855861-18-5
Record name 3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
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